rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol

Beschreibung

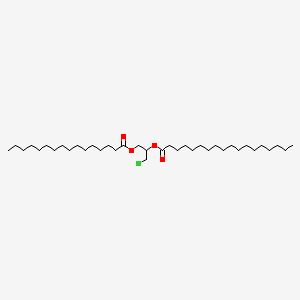

rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol (CAS 1185060-41-6) is a chlorinated diacylglycerol derivative classified as a 3-monochloropropane-1,2-diol (3-MCPD) diester. These esters are process contaminants formed during the refining of edible oils and fats, particularly under high-temperature conditions . Structurally, it consists of a chloropropanediol backbone esterified with palmitic acid (C16:0) at the sn-1 position and stearic acid (C18:0) at the sn-2 position. Its molecular formula is C₃₇H₆₉ClO₄, with a molecular weight of 613.4 g/mol .

Analytical methods such as UHPLC/Q-TOF and supercritical fluid chromatography–high-resolution mass spectrometry (SFC-HRMS) are employed for its detection in food matrices .

Eigenschaften

IUPAC Name |

(1-chloro-3-hexadecanoyloxypropan-2-yl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H71ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDCAMVHHWVNHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H71ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676097 | |

| Record name | 1-Chloro-3-(hexadecanoyloxy)propan-2-yl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185060-41-6 | |

| Record name | 1-Chloro-3-(hexadecanoyloxy)propan-2-yl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Substrate Selection and Reactivity

The synthesis begins with 3-chloropropanediol (3-CPD) as the core backbone. Palmitic and stearic acids are activated as acyl chlorides or anhydrides to enhance electrophilicity. The regioselective esterification at the sn-1 and sn-2 positions is achieved through controlled reaction conditions.

Activation of Fatty Acids

-

Palmitoyl chloride : Synthesized by reacting palmitic acid with thionyl chloride (SOCl₂) under anhydrous conditions.

-

Stearoyl chloride : Prepared similarly using stearic acid.

Esterification Protocol

-

First esterification (sn-1 position) :

-

3-CPD is reacted with palmitoyl chloride (1.2 eq) in dichloromethane (DCM) at 0–5°C.

-

Triethylamine (TEA, 1.5 eq) is added as a base to scavenge HCl.

-

Reaction progress is monitored via thin-layer chromatography (TLC; hexane:ethyl acetate 8:2).

-

-

Second esterification (sn-2 position) :

-

The intermediate 1-palmitoyl-3-chloropropanediol is isolated via silica gel chromatography.

-

Stearoyl chloride (1.1 eq) is introduced under reflux in toluene (80°C, 6 hours).

-

Key Parameters :

Acid-Catalyzed Transesterification

Reaction Mechanism and Optimization

Transesterification employs methyl esters of palmitic and stearic acids, leveraging acid catalysis to minimize acyl migration. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are preferred catalysts.

Procedure

-

Substrate preparation :

-

Methyl palmitate and methyl stearate are synthesized via Fischer esterification.

-

-

Transesterification :

-

3-CPD (1 eq), methyl palmitate (1.2 eq), and H₂SO₄ (0.1 eq) are heated in anhydrous methanol (60°C, 12 hours).

-

The product, 1-palmitoyl-3-chloropropanediol, is isolated via vacuum distillation.

-

The second transesterification with methyl stearate follows identical conditions.

-

Data Table 1: Transesterification Efficiency

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 60 | 12 | 65 |

| p-TsOH | 70 | 10 | 58 |

Enzymatic Synthesis Using Lipases

Regioselective Esterification

Lipases from Rhizomucor miehei (RM IM) or Candida antarctica (CAL-B) exhibit sn-1,3 selectivity, enabling sequential esterification without protecting groups.

Enzymatic Protocol

-

First esterification :

-

3-CPD, palmitic acid (1.5 eq), and RM IM lipase are stirred in tert-butanol (50°C, 24 hours).

-

Conversion: 85% (GC-MS).

-

-

Second esterification :

-

Stearic acid (1.3 eq) and CAL-B lipase are added to the monester intermediate.

-

Reaction proceeds at 60°C for 18 hours.

-

Advantages :

-

Minimal acyl migration.

-

Eco-friendly solvent system.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : δ 4.15–4.25 (m, glycerol backbone), δ 2.30 (t, J=7.5 Hz, α-CH₂ of stearoyl).

-

ESI-MS : [M+Na]⁺ m/z 615.41 (calculated), 615.39 (observed).

Industrial-Scale Production Challenges

Scalability and Cost

-

Catalyst recycling : Immobilized lipases reduce operational costs in enzymatic routes.

-

Byproduct management : HCl neutralization requires caustic scrubbers in chemical synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloropropanediol moiety to a more reduced form.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

Biochemical Studies

Rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol is utilized to study lipid metabolism and the biochemical pathways involving diacylglycerols. It serves as a model compound for investigating how lipids affect cellular processes.

Drug Development

The compound acts as a reference standard in analytical chemistry for quantifying and identifying similar lipid compounds. Its potential therapeutic properties are being explored for developing drugs targeting lipid metabolism disorders.

Immunomodulatory Research

Research indicates that rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol may have immunomodulatory effects, making it a candidate for therapeutic applications in inflammatory conditions .

Industrial Applications

In industrial settings, this compound is used in the synthesis of various lipid-based products and as a reagent in organic synthesis. Its unique chemical properties facilitate the development of new materials .

Lipid Metabolism Studies

In animal model studies, administration of rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol has shown to influence lipid profiles by altering fatty acid composition in tissues. This suggests its role in managing metabolic disorders.

Cell Culture Experiments

In vitro studies have demonstrated that this compound affects cell viability and proliferation rates across various cell lines. These findings indicate potential applications in cancer research where modulation of cell growth is critical.

Comparative Studies

When compared to similar compounds like rac 1-Palmitoyl-3-chloropropanediol, rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol exhibits unique properties due to its specific fatty acid composition, enhancing its biological activity .

Wirkmechanismus

The mechanism of action of rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can modulate the activity of specific enzymes and affect cellular signaling pathways related to lipid homeostasis . The molecular targets include enzymes like lipases and phospholipases, which play crucial roles in lipid digestion and absorption .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Acyl Chain Variations

The physicochemical and toxicological properties of 3-MCPD esters are influenced by the chain length, saturation, and positional arrangement of fatty acid substituents. Key analogues include:

Key Observations:

Monoesters vs. Diesters

Monoesters (e.g., rac 1-Palmitoyl-3-chloropropanediol, CAS 30557-04-1) exhibit distinct properties:

Analytical and Detection Data

| Compound | Exact Mass (Da) | (M+Na) Signal Intensity |

|---|---|---|

| rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol | 614.5041 | 8,217,162 |

| 1-Oleoyl-2-stearoyl-3-chloropropanediol | 640.5197 | 7,484,321 |

| 1-Palmitoyl-3-chloropropanediol (monoester) | 348.2431 | 1,517,938 |

The higher (M+Na) intensity of the target compound reflects its prevalence in glycerin matrices and optimized ionization efficiency .

Biologische Aktivität

rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol is a synthetic lipid compound that has garnered attention for its potential biological activities and applications in various fields, including biochemistry and medicine. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol consists of a glycerol backbone esterified with palmitic and stearic acid chains, alongside a chloropropanediol moiety. Its molecular formula is with a molecular weight of approximately 628.5 g/mol. The presence of the chloropropanediol group is significant as it influences the compound's interaction with lipid membranes and biological molecules.

The biological activity of rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol primarily involves its interaction with lipid membranes and enzymes associated with lipid metabolism. It modulates the activity of specific enzymes, thereby influencing cellular signaling pathways related to lipid homeostasis and metabolism .

Key Mechanisms:

- Membrane Interaction : The compound integrates into lipid bilayers, affecting membrane fluidity and permeability, which can alter cellular signaling processes.

- Enzyme Modulation : It has been shown to affect the activity of enzymes involved in lipid synthesis and degradation, potentially impacting energy metabolism within cells.

Biological Activity

Research indicates that rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol exhibits several biological activities:

- Antioxidant Properties : Studies suggest that the compound may have antioxidant effects, which could be beneficial in reducing oxidative stress in cells.

- Immunomodulatory Effects : Similar compounds have demonstrated the ability to modulate immune responses, indicating potential therapeutic applications in inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological implications of rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol:

- Lipid Metabolism Studies : Research involving animal models has shown that administration of rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol can influence lipid profiles by altering fatty acid composition in tissues.

- Cell Culture Experiments : In vitro studies have demonstrated that this compound can impact cell viability and proliferation rates in various cell lines, suggesting potential applications in cancer research.

- Comparative Studies : When compared to structurally similar compounds (e.g., rac 1-Palmitoyl-3-chloropropanediol), rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol shows unique properties due to its specific fatty acid composition, which may enhance its biological activity .

Data Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol in lipid matrices?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is typically employed for extraction, followed by isotope dilution using deuterated internal standards (e.g., OLOL-d5 or PALI-d5) to correct for matrix effects. Calibration curves are prepared in a concentration range of 25–1000 µg/kg, with validation parameters (precision, accuracy, LOD/LOQ) rigorously tested using spiked samples .

Q. How can researchers optimize the synthesis of rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol to minimize by-products?

- Methodological Answer : Use a two-step enzymatic esterification approach:

Step 1 : Selective acylation of 3-chloropropanediol with palmitic acid using immobilized lipases (e.g., Candida antarctica Lipase B) under solvent-free conditions (60°C, 24 hours).

Step 2 : Introduce stearoyl chloride in a controlled stoichiometric ratio (1:1.2) under inert atmosphere to avoid hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) and purify via silica gel column chromatography with hexane/ethyl acetate gradients .

Q. What storage conditions ensure the stability of rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol?

- Methodological Answer : Store the compound at 2–8°C in amber glass vials under nitrogen to prevent oxidation and hydrolysis. Stability studies show <5% degradation over 6 months when stored in anhydrous methanol or acetonitrile at −20°C. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How do stereochemical differences in rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol influence its metabolic fate in biological systems?

- Methodological Answer : Use enantiomerically pure standards (e.g., synthesized via chiral column chromatography) to track stereoselective metabolism. In vitro models (e.g., hepatocyte cultures) combined with LC-MS/MS can quantify phase I/II metabolites. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to enzymes like cytochrome P450 isoforms, revealing kinetic resolution differences between enantiomers .

Q. What experimental designs are effective for studying the kinetic behavior of rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol in lipid oxidation pathways?

- Methodological Answer : Employ a factorial design (e.g., 2^3 full factorial) to evaluate factors such as temperature (40–80°C), oxygen partial pressure (0.1–1 atm), and radical initiator concentration (0.1–1 mM). Reaction progress is monitored via headspace GC-MS for volatile oxidation products (e.g., aldehydes) and NMR for structural changes. Response surface methodology (RSM) optimizes conditions for maximal data resolution .

Q. How can computational modeling elucidate the reaction mechanisms of rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol under varying pH conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces for hydrolysis pathways. Solvent effects are modeled using the conductor-like polarizable continuum model (CPCM). Validate predictions with kinetic experiments using pH-stat titration and FT-IR spectroscopy to track intermediate formation .

Q. What strategies mitigate matrix interference when analyzing trace levels of rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol in complex food samples?

- Methodological Answer : Combine dispersive solid-phase extraction (dSPE) with molecularly imprinted polymers (MIPs) tailored to the compound’s chloropropanediol backbone. Post-extraction, apply matrix-matched calibration and post-column infusion of internal standards to correct for ion suppression/enhancement in MS detection. Limit of quantification (LOQ) can reach 5 µg/kg in edible oils .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.